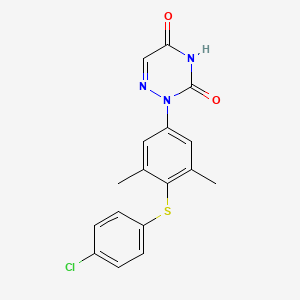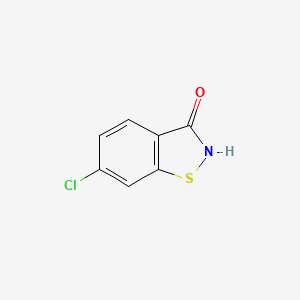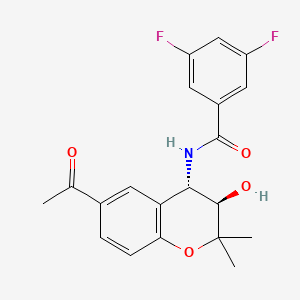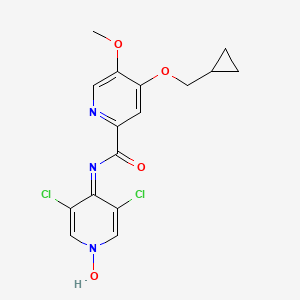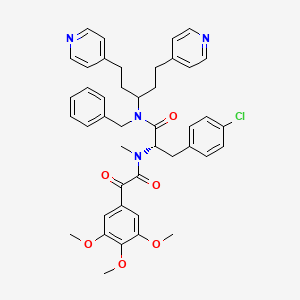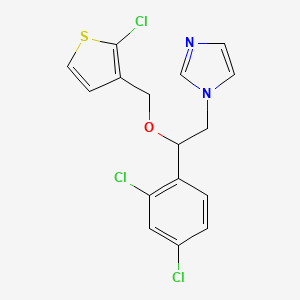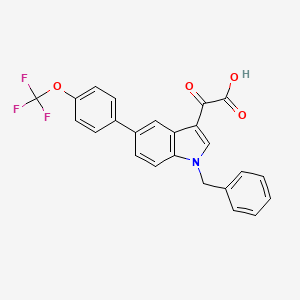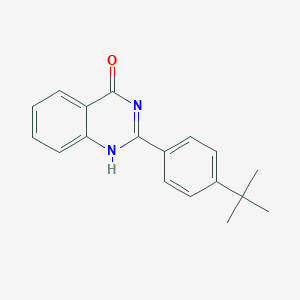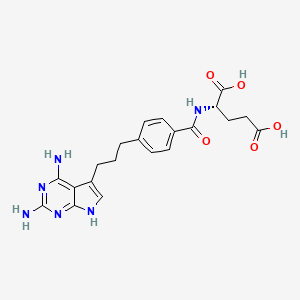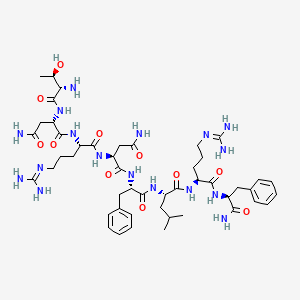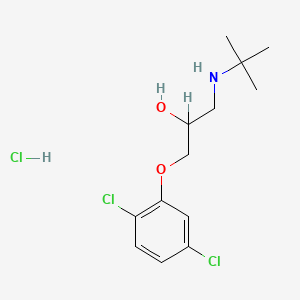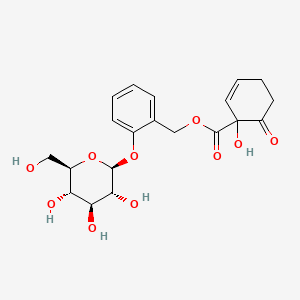
Salicortin
Vue d'ensemble
Description
Salicortin is a phenolic glucoside produced in Salicaceae as a chemical defense against herbivory . It is found in many plants such as Populus and Salix species . The specialist lepidopteran herbivorous larvae of Cerura vinula are able to overcome this defense .
Synthesis Analysis
Salicylate-containing phenolic glycosides (PGs) are abundant and often play a dominant role in plant-herbivore interactions of Populus and Salix species (family Salicaceae), but the biosynthetic pathway to PGs remains unclear . Cinnamic acid (CA) is thought to be a precursor of the salicyl moiety of PGs .
Molecular Structure Analysis
Salicortin has a molecular formula of C20H24O10 . It contains total 56 bond(s); 32 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s) .
Chemical Reactions Analysis
Salicortin metabolism in C. vinula proceeds through deglucosylation and ester hydrolysis, after which saligenin is oxidatively transformed into salicylic acid and, eventually, conjugated to quinic acid .
Physical And Chemical Properties Analysis
Salicortin has a molecular weight of 424.40 . It has a boiling point of 664.8±55.0°C (Predicted), a melting point of 141-142°C, and a density of 1.531±0.06 g/cm3 (Predicted) .
Applications De Recherche Scientifique
Anti-Adipogenic Effects
Salicortin has been found to have significant anti-adipogenic effects. It inhibits adipocyte differentiation in 3T3-L1 cells, a type of pre-adipocyte cell line that is often used in research related to obesity and diabetes . In particular, salicortin exhibits a strong inhibitory effect on lipid accumulation . This suggests that salicortin could be a potential therapeutic compound for the prevention or treatment of metabolic disorders such as obesity .
Anti-Inflammatory Properties
Salicortin also exhibits anti-inflammatory properties. It has been found to inhibit the release of Prostaglandin E2 (PGE2) from activated human peripheral blood mononuclear cells . PGE2 is a bioactive lipid that plays a crucial role in inflammation and immune responses. Therefore, the ability of salicortin to inhibit PGE2 release suggests its potential use in the treatment of inflammatory conditions .
Traditional Medicine
Salicortin is a major component of the weeping willow (Salix pseudolasiogyne), which has been used in traditional Korean medicine to treat pain and fever due to its high concentrations of salicylic acid and salicin . The anti-adipogenic and anti-inflammatory properties of salicortin contribute to these medicinal effects .
Defense Against Herbivory
Salicortin is produced in Salicaceae as a chemical defense against herbivory . It is a phenolic glucoside that can deter herbivores from feeding on the plant .
Potential Applications in Pharmacology
Given its anti-adipogenic and anti-inflammatory properties, salicortin has potential applications in pharmacology. It could be used in the development of new drugs for the treatment of obesity, diabetes, and inflammatory conditions .
Bioactive Natural Products Research
Salicortin is of interest in the field of bioactive natural products research. Its isolation and characterization can contribute to the discovery of new bioactive compounds with potential therapeutic applications .
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNLUMNELLDDD-QZFWYPLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952264 | |
| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicortin | |
CAS RN |
29836-41-7 | |
| Record name | Salicortin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICORTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action attributed to salicortin?
A1: While salicortin itself may possess some inherent biological activity, much of its efficacy is attributed to its degradation product, catechol. [, , ] Catechol has been shown to exhibit anti-inflammatory properties, primarily by inhibiting the NF-κB and JNK signaling pathways. [, ]
Q2: How does catechol, a metabolite of salicortin, exert its anti-inflammatory effects?
A2: Catechol acts by suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It achieves this by inhibiting key signaling cascades involved in inflammation, namely the NF-κB and JNK pathways. [, ]
Q3: What is the molecular formula and weight of salicortin?
A3: Salicortin has the molecular formula C20H22O8 and a molecular weight of 390.38 g/mol.
Q4: How is the structure of salicortin elucidated?
A4: The structure of salicortin has been determined using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the connectivity and arrangement of atoms within the molecule. [, , ]
Q5: What is the stereochemistry of the hydroxycyclohexenonoyl (HCH) moiety in salicortin?
A5: The HCH moiety in salicortin possesses an (S) configuration. This was confirmed by comparing spectroscopic data of salicortin with idescarpin, a structurally related compound with a known absolute configuration. []
Q6: Is salicortin stable under standard laboratory conditions?
A6: Salicortin can degrade under certain conditions. For instance, in cell-based assays using human microvascular endothelial cells, salicortin was found to degrade significantly within 24 hours, producing catechol as a major metabolite. []
Q7: Does the stability of salicortin vary depending on the pH of the solution?
A7: Yes, the stability of salicortin and other salicortinoids can be influenced by pH. In a study investigating the metabolic conversion of salicortinoids, it was observed that these compounds degrade over time, and the rate of degradation is influenced by pH. []
Q8: Does salicortin act as an enzyme inhibitor?
A8: Yes, salicortin has been identified as a mechanism-based inactivator of β-glucosidase from Agrobacterium faecalis. This inactivation involves the formation of a reactive quinone methide intermediate from salicortin while bound to the enzyme, leading to enzyme modification. []
Q9: How does the acylation pattern of salicortin affect its biological activity?
A9: Studies on various salicortin derivatives suggest that the acylation pattern can significantly impact biological activity. For example, in a study on the anti-adipogenic effects of salicortin derivatives, 2′,6′-O-acetylsalicortin showed the most potent inhibitory activity on adipocyte differentiation compared to other acetylated derivatives. [] Additionally, in insect feeding trials, the presence of both a cyclohexenone saligenin ester and a benzoyl ester in tremulacin led to synergistic negative effects on larval survival and growth, suggesting the importance of both structural motifs for activity. []
Q10: What challenges are associated with formulating salicortin for pharmaceutical applications?
A10: One challenge is the potential instability of salicortin, particularly its susceptibility to degradation into catechol. [] Formulating stable dosage forms while preserving the desired pharmacological activity requires careful consideration of factors such as pH, excipients, and storage conditions. []
Q11: What is the primary route of metabolism for salicortin in humans?
A11: After oral administration of a willow bark extract containing salicortin, catechol was detected in the serum of healthy volunteers, predominantly in its sulfated form. This suggests that salicortin undergoes metabolic conversion to catechol, followed by phase II metabolism, primarily sulfation. []
Q12: What cell lines have been used to study the anti-adipogenic effects of salicortin and its derivatives?
A12: The 3T3-L1 cell line, a well-established model for studying adipocyte differentiation and function, has been widely employed to investigate the anti-adipogenic activity of salicortin and its derivatives. [, , ]
Q13: Have animal models been used to evaluate the effects of salicortin on obesity and related metabolic parameters?
A13: Yes, studies using diet-induced obese mice have shown that both Populus balsamifera extract, rich in salicortin, and pure salicortin can reduce body weight, fat pad mass, and improve glucose tolerance and insulin sensitivity. [, ]
Q14: Are there any known toxicological concerns associated with salicortin?
A14: While generally considered safe when consumed as part of willow bark extracts, further research is needed to fully elucidate the potential toxicity of isolated salicortin, particularly at high doses or with long-term use. []
Q15: What analytical techniques are commonly employed to quantify salicortin and related compounds in plant extracts and biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of salicortin and other phenolic glycosides. These techniques provide sensitive and specific quantification of these compounds in complex matrices. [, , , ]
Q16: Does the production or use of salicortin-containing plant extracts pose any environmental concerns?
A16: The environmental impact of salicortin production and use is an area that requires further investigation. Sustainable harvesting practices and responsible waste management strategies are crucial for minimizing any potential negative effects on the environment. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



